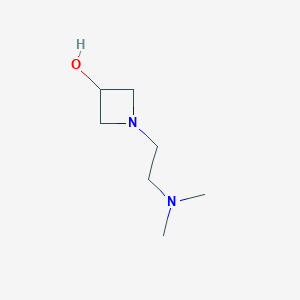

1-(2-(Dimethylamino)ethyl)azetidin-3-ol

Description

Significance of the Azetidine (B1206935) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has become an increasingly important structural motif in the design of bioactive molecules. nih.govambeed.com Historically, its utility was somewhat limited by synthetic challenges stemming from the inherent ring strain of approximately 25.4 kcal/mol. medwinpublishers.comrsc.org However, recent advancements in synthetic methodologies have made a diverse range of substituted azetidines more accessible, unlocking their potential for broader application. nih.govorganic-chemistry.orgrsc.org

The significance of the azetidine scaffold can be attributed to several key features:

Structural Rigidity and Three-Dimensionality: The strained four-membered ring imparts significant molecular rigidity, which can be advantageous in drug design. nih.govresearchgate.net This constrained conformation helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the non-planar nature of the azetidine ring introduces three-dimensional character into otherwise flat molecules, which is increasingly recognized as a crucial factor for improving compound properties and achieving novel biological activities. tcichemicals.comresearchgate.net

Physicochemical Property Modulation: The incorporation of an azetidine moiety can favorably influence the physicochemical properties of a lead compound. The nitrogen atom can act as a hydrogen bond acceptor, and substituents on the ring can be tailored to modulate properties such as solubility, lipophilicity (logP), and metabolic stability. digitellinc.comnih.gov For instance, replacing a gem-dimethyl group or a tert-butyl group with an azetidine ring can serve as a strategy to decrease lipophilicity and improve aqueous solubility while maintaining or improving biological activity.

Bioisosteric Replacement: Azetidines are frequently employed as bioisosteres for other common chemical groups. tcichemicals.comdigitellinc.com They can replace larger, more flexible rings like piperidine (B6355638) and pyrrolidine (B122466), offering a more constrained vector for substituents. nih.gov This strategy allows for the exploration of new chemical space and can lead to improved pharmacokinetic profiles. researchgate.net The use of azetidines as bioisosteric replacements for carbonyl groups or other planar structures is also a transformative solution in molecular design. researchgate.net

Diverse Pharmacological Activities: The versatility of the azetidine scaffold is demonstrated by its presence in a wide array of pharmacologically active compounds. nih.govmedwinpublishers.com Molecules containing the azetidine moiety have shown a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. nih.govontosight.ailifechemicals.comontosight.ai This wide applicability has cemented the azetidine ring as a valuable component in the medicinal chemist's toolkit. nih.govambeed.com

Overview of 1-(2-(Dimethylamino)ethyl)azetidin-3-ol within the Azetidine Compound Class

Within the broader family of azetidines, azetidin-3-ol (B1332694) derivatives represent a particularly useful subclass. The bifunctional nature of the azetidin-3-ol core, featuring both a secondary amine and a hydroxyl group, provides two distinct points for chemical modification, making it a versatile building block for constructing more complex molecules.

The compound this compound is a specific example of a 1,3-disubstituted azetidine. Its structure consists of a central azetidin-3-ol ring where the ring nitrogen is substituted with a 2-(dimethylamino)ethyl group. This side chain introduces a tertiary amine, which can significantly influence the compound's basicity, solubility, and potential interactions with biological targets. The presence of the hydroxyl group at the 3-position provides a site for further functionalization or can act as a key hydrogen bonding group.

While detailed research findings on the specific biological activities or applications of this compound are not extensively documented in peer-reviewed literature, its structure is representative of the types of scaffolds explored in drug discovery programs. It is available commercially as a building block for chemical synthesis, indicating its utility in the generation of compound libraries for screening and lead optimization.

Below is a data table summarizing the key identifiers and computed properties for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1339550-08-1 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Structure | A central azetidin-3-ol ring with a 2-(dimethylamino)ethyl group on the nitrogen atom. |

Scope and Research Focus of the Outline

This article is strictly focused on the chemical compound this compound and its context within the field of azetidine chemistry. The content adheres to the specified outline, beginning with a broad introduction to the significance of the azetidine scaffold in medicinal chemistry and chemical biology. It then situates the specific compound, this compound, within this class of molecules, providing an overview of its structure and properties based on available data. The scope of this article is confined to these topics and does not extend to areas outside of the provided outline.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]azetidin-3-ol |

InChI |

InChI=1S/C7H16N2O/c1-8(2)3-4-9-5-7(10)6-9/h7,10H,3-6H2,1-2H3 |

InChI Key |

CRSMSQFFYOBEJV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1CC(C1)O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1 2 Dimethylamino Ethyl Azetidin 3 Ol and Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules, including 1-(2-(Dimethylamino)ethyl)azetidin-3-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the spectrum would exhibit characteristic signals corresponding to the azetidine (B1206935) ring, the ethyl side chain, the dimethylamino group, and the hydroxyl proton.

The protons on the four-membered azetidine ring typically appear as complex multiplets due to their diastereotopic nature and coupling with each other. nih.gov The proton at the C3 position (CH-OH) is expected to resonate as a multiplet. The protons on the C2 and C4 positions of the azetidine ring, being adjacent to the nitrogen atom, would appear as distinct multiplets. nih.gov

The ethyl side chain (-CH₂-CH₂-N(CH₃)₂) gives rise to two signals, typically triplets, corresponding to the two methylene (B1212753) groups. The protons of the dimethylamino group (-N(CH₃)₂) would appear as a singlet, integrating to six protons. The hydroxyl proton (-OH) signal can vary in chemical shift and may appear as a broad singlet.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Azetidine CH₂ (C2/C4) | 3.0 - 4.0 | m |

| Azetidine CH (C3) | 4.0 - 4.5 | m |

| N-CH₂ (ethyl) | 2.5 - 3.0 | t |

| N-CH₂ (ethyl) | 2.3 - 2.8 | t |

| N(CH₃)₂ | 2.2 - 2.5 | s |

| OH | Variable | br s |

Note: Predicted values are based on typical shifts for similar structural motifs. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The spectrum for this compound is expected to show distinct signals for each carbon atom in the azetidine ring and the side chain.

The carbon atom bearing the hydroxyl group (C3) would appear in the range of 60-70 ppm. The C2 and C4 carbons of the azetidine ring, being attached to the nitrogen, would resonate at a different chemical shift, typically in the range of 50-60 ppm. rsc.org The carbons of the ethyl side chain and the dimethylamino group will have their own characteristic signals. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Azetidine C3 (CH-OH) | 60 - 70 |

| Azetidine C2/C4 (CH₂) | 50 - 60 |

| N-CH₂ (ethyl) | 55 - 65 |

| N-CH₂ (ethyl) | 35 - 45 |

| N(CH₃)₂ | 40 - 50 |

Note: Predicted values are based on typical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the complete structure and stereochemistry by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. longdom.org For this compound, COSY would show cross-peaks between the C3 proton and the C2/C4 protons, confirming their adjacency on the azetidine ring. It would also show correlations between the two methylene groups of the ethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the C3 proton signal to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting different fragments of the molecule. For instance, HMBC could show a correlation between the protons of the N-CH₂ group of the ethyl chain and the C2/C4 carbons of the azetidine ring, confirming the attachment of the side chain to the ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. wordpress.com For azetidine derivatives, NOESY can help establish the relative configuration of substituents on the ring by observing through-space correlations. ipb.pt

Stereochemical Assignments through NMR (e.g., Diastereomeric Excess Determination)

NMR is a primary method for determining the stereochemistry of chiral molecules. For azetidine derivatives, the relative configuration can often be assigned based on the coupling constants (J-values) between the ring protons. ipb.pt Typically, cis and trans isomers will exhibit different coupling constants. ipb.pt

Furthermore, the use of chiral derivatizing agents can be employed. By reacting the hydroxyl group of this compound with a chiral agent, a mixture of diastereomers is formed. These diastereomers will have distinct NMR spectra, and the integration of their signals can be used to determine the diastereomeric excess and, by extension, the enantiomeric excess of the original compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. frontiersin.org The IR spectrum of this compound would display characteristic absorption bands.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups would appear in the 2850-3000 cm⁻¹ region. jmchemsci.com The C-N stretching vibration from the tertiary amines and the azetidine ring would likely be observed in the fingerprint region, typically between 1000-1200 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Alcohol (O-H) | 3200 - 3600 | Stretching (broad) |

| Alkane (C-H) | 2850 - 3000 | Stretching |

| Amine (C-N) | 1000 - 1200 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

A significant fragment would likely arise from the cleavage of the ethyl side chain, resulting in a stable ion. For example, cleavage between the two methylene groups could occur. Another characteristic fragmentation would be the loss of the dimethylaminoethyl side chain, leading to a fragment corresponding to the azetidin-3-ol (B1332694) cation. The fragmentation of the azetidine ring itself can also produce characteristic ions. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Predicted m/z | Description |

| [C₇H₁₆N₂O]⁺ | 144 | Molecular Ion [M]⁺ |

| [C₅H₁₀NO]⁺ | 100 | Loss of C₂H₆N (dimethylamine) |

| [C₂H₅N(CH₃)₂]⁺ | 72 | Dimethylaminoethyl cation |

| [C₄H₈NO]⁺ | 86 | Azetidin-3-ol ring after side-chain cleavage |

| [CH₂=N(CH₃)₂]⁺ | 58 | α-cleavage product from side chain |

Note: m/z values correspond to the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The absorption of this radiation is dependent on the presence of chromophores, which are typically functional groups containing π-bonds or atoms with non-bonding (n) electrons.

For saturated compounds like this compound, which lack extended conjugated π-systems, significant absorption in the standard UV-Vis range (200–800 nm) is not expected. The molecule is composed entirely of sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The electronic transitions possible for such a molecule require high energy, corresponding to wavelengths in the far-UV region (below 200 nm).

The primary electronic transitions anticipated for this molecule are:

n → σ* (n to sigma star) transitions: This involves the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to an antibonding σ* orbital. These transitions are typically of lower energy than σ → σ* transitions but still occur at short wavelengths, usually below 220 nm for saturated amines and alcohols.

σ → σ* (sigma to sigma star) transitions: This high-energy transition involves exciting an electron from a bonding σ orbital to an antibonding σ* orbital. For C-C, C-H, C-N, and C-O single bonds, these transitions occur at very short wavelengths, typically below 150 nm.

Due to these characteristics, this compound would be effectively transparent in a standard UV-Vis spectrophotometer, making this technique unsuitable for routine qualitative or quantitative analysis of the parent compound unless derivatized with a suitable chromophore.

| Transition Type | Orbital Origin | Orbital Destination | Expected Wavelength (λmax) | Typical Molar Absorptivity (ε) |

|---|---|---|---|---|

| n → σ | Non-bonding (N, O lone pairs) | Antibonding σ | ~180-220 nm | Low to Medium (100 - 3,000 L mol-1 cm-1) |

| σ → σ | Bonding σ | Antibonding σ | <150 nm | High |

X-Ray Crystallography for Absolute Configuration and Solid-State Architecture

No publicly available crystal structure for this compound has been reported. However, the fundamental structural features can be predicted based on crystallographic studies of the parent azetidine ring and its derivatives.

The four-membered azetidine ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. The degree of puckering is influenced by the nature and stereochemistry of the substituents on the ring. For an azetidin-3-ol system, the hydroxyl group can exist in either a pseudo-axial or pseudo-equatorial position relative to the ring.

The solid-state architecture of this compound would be significantly influenced by hydrogen bonding. The hydroxyl group at the C3 position is a potent hydrogen bond donor, while the oxygen atom and the two nitrogen atoms (one in the ring and one in the side chain) are potential hydrogen bond acceptors. This would likely lead to the formation of extensive intermolecular hydrogen-bonding networks, dictating the crystal packing arrangement.

As a reference, the crystal structure of the unsubstituted parent compound, azetidine, has been determined at 170 K. It provides a baseline for understanding the core geometry of the four-membered ring.

| Parameter | Value |

|---|---|

| Chemical Formula | C3H7N |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.215(3) |

| b (Å) | 7.730(2) |

| c (Å) | 9.998(3) |

| α, β, γ (°) | 90 |

| Volume (Å3) | 712.1(4) |

| Z (Molecules per unit cell) | 8 |

Data for azetidine at 170 K.

In the case of this compound, the presence of the bulky N-substituent and the C3-hydroxyl group would undoubtedly alter these unit cell parameters and potentially the crystal system and space group. The conformation of the flexible (dimethylamino)ethyl side chain would also be a key feature of its solid-state structure.

Computational Chemistry and Mechanistic Investigations of Azetidin 3 Ol Systems

Density Functional Theory (DFT) Studies on Azetidine (B1206935) Ring Formation and Stability

Density Functional Theory (DFT) has emerged as a important method for elucidating the mechanisms and energetics of chemical reactions. In the context of azetidine synthesis, DFT calculations have been instrumental in understanding the intricacies of ring formation and the factors governing the stability of the resulting four-membered ring. researchgate.net

Various synthetic routes to azetidines have been investigated using DFT, including intramolecular cyclization reactions. nih.gov For instance, the intramolecular SN2 reaction is a common strategy for forming the azetidine ring, where a nitrogen atom attacks a carbon atom with a leaving group. nih.gov DFT studies can model the transition states of these reactions, providing insights into the activation energies and reaction kinetics.

Key findings from DFT studies on azetidine ring formation include:

Transition State Geometries: DFT calculations can accurately predict the geometries of transition states, which is crucial for understanding the stereochemical outcome of a reaction.

Activation Energies: By calculating the energy difference between the reactants and the transition state, DFT can predict the feasibility of a particular reaction pathway.

Thermodynamic Stability: DFT can be used to calculate the relative energies of different isomers and conformers of azetidines, providing insights into their thermodynamic stability. utwente.nl

The stability of the azetidine ring is a topic of significant interest due to its inherent ring strain. rsc.org DFT calculations can quantify this strain energy and explore how substituents on the ring affect its stability. For 1-(2-(Dimethylamino)ethyl)azetidin-3-ol, DFT could be employed to analyze the influence of the N-substituent and the C3-hydroxyl group on the ring's stability and geometry.

| Reaction Type | Computational Method | Calculated Parameter | Value |

|---|---|---|---|

| Intramolecular Aminolysis of Epoxy Amine | ωB97XD/6-311++G** | Transition State Energy (Azetidine Formation) | Lower than competing pyrrolidine (B122466) formation frontiersin.org |

| Radical Cyclization of Ynamides | DFT | Free Energy Profile (4-exo-dig vs. 5-endo-dig) | 4-exo-dig favored nih.gov |

| Photochemical Norrish-Yang Cyclization | DFT | Reaction Mechanism Elucidation | Competitive with [2+2] cycloaddition researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis of Azetidin-3-ol (B1332694) Derivatives

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.

MD simulations can reveal:

Preferred Conformations: By simulating the molecule's movement over nanoseconds, MD can identify the most stable and frequently adopted conformations in different environments (e.g., in vacuum or in a solvent). researchgate.net

Intramolecular Interactions: MD can highlight important non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations. For this compound, this could include hydrogen bonding between the hydroxyl group and the dimethylamino group.

Solvent Effects: By including explicit solvent molecules in the simulation, MD can provide a realistic model of how the solvent influences the molecule's conformation and dynamics.

The conformational analysis of azetidin-3-ol derivatives is crucial for understanding their biological activity, as the three-dimensional shape of a molecule often dictates its ability to bind to a biological target. researchgate.net Parameters such as the root mean square deviation (RMSD) and radius of gyration can be calculated from MD trajectories to quantify the stability and compactness of the molecule's structure. mdpi.comnih.gov

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. mdpi.com | Indicates the stability of the simulation and conformational changes. mdpi.com |

| Radius of Gyration (rGyr) | A measure of the compactness of a molecule's structure. nih.gov | Provides insight into the overall shape and folding of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. nih.gov | Reveals information about the molecule's interaction with the solvent. nih.gov |

Prediction of Regioselectivity and Stereoselectivity in Azetidine Synthesis

Computational chemistry has become an indispensable tool for predicting the regioselectivity and stereoselectivity of organic reactions, including the synthesis of azetidines. rsc.orgrsc.org By comparing the activation energies of different possible reaction pathways, researchers can predict which product is likely to form preferentially. frontiersin.org

For example, in the synthesis of substituted azetidines, the nucleophilic attack of a nitrogen atom can often occur at two different positions, leading to two different regioisomers. DFT calculations can be used to model the transition states for both attacks, and the regioisomer formed via the lower energy transition state is predicted to be the major product. frontiersin.org

Similarly, computational methods can be used to predict the stereochemical outcome of a reaction. This is particularly important in the synthesis of chiral azetidines, where it is often desirable to produce a single enantiomer. researchgate.net By modeling the transition states leading to different stereoisomers, it is possible to predict which stereoisomer will be formed in excess.

Computational models have been successfully used to explain and predict the outcomes of various azetidine-forming reactions, including:

La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines: Computational studies suggest that the coordination of the lanthanum catalyst to the substrate plays a crucial role in determining the regioselectivity of the ring-opening reaction. frontiersin.org

Photocatalytic synthesis of azetidines: Computational models can predict which alkene-oxime pairs will react to form azetidines based on their frontier orbital energies. mit.eduthescience.dev

Computational Approaches to Chirality Transfer Mechanisms

The synthesis of enantiomerically pure azetidines is a significant challenge in organic chemistry. Computational methods can provide valuable insights into the mechanisms of chirality transfer in asymmetric reactions. emich.edu

In reactions involving a chiral catalyst or auxiliary, computational modeling can help to elucidate how the chirality of the catalyst is transferred to the product. This often involves a detailed analysis of the non-covalent interactions between the catalyst and the substrate in the transition state.

For example, in a proline-catalyzed aldol (B89426) reaction, which can be analogous to reactions forming substituted azetidines, DFT calculations have shown that hydrogen bonding and the specific geometry of the transition state are crucial for determining the stereoselectivity. researchgate.net By understanding these interactions, it is possible to design more effective chiral catalysts for the synthesis of azetidines.

Computational studies can also be used to investigate reactions where chirality is transferred from a chiral starting material to the product. By modeling the reaction mechanism, it is possible to understand how the stereochemistry of the starting material influences the stereochemistry of the product.

Theoretical Studies on Electronic Structure and Bonding in this compound

The electronic structure of a molecule determines its reactivity and physical properties. nih.gov Theoretical methods can be used to investigate the electronic structure and bonding in this compound in detail.

Key aspects of the electronic structure that can be studied computationally include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals can indicate where the molecule is most likely to act as a nucleophile or an electrophile. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in a molecule, including the hybridization of atoms and the delocalization of electrons. nih.gov This can be used to understand the nature of the bonds within the strained azetidine ring.

Electrostatic Potential (ESP) Surface: The ESP surface shows the distribution of charge on the surface of a molecule. This can be used to identify regions of the molecule that are electron-rich (and therefore likely to be attacked by electrophiles) or electron-poor (and therefore likely to be attacked by nucleophiles). nih.gov

| Descriptor | Definition | Application to this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Natural Charges | Charges on individual atoms calculated using Natural Bond Orbital (NBO) analysis. nih.gov | Reveals the charge distribution and identifies potential sites for nucleophilic or electrophilic attack. |

| Electron Localization Function (ELF) | A measure of the likelihood of finding an electron in the neighborhood of a reference electron. nih.gov | Provides insights into the nature of chemical bonds (covalent, ionic, etc.) within the molecule. nih.gov |

Chemical Reactivity and Transformations of 1 2 Dimethylamino Ethyl Azetidin 3 Ol and Azetidine Scaffolds

Ring-Opening Reactions of Azetidines and Azetidinium Ions

The cleavage of the C-N bonds in the azetidine (B1206935) ring is a primary pathway for its functionalization. These reactions typically proceed via nucleophilic attack, often requiring activation of the azetidine nitrogen.

Azetidines themselves are relatively stable and often necessitate Lewis acid catalysis for ring-opening to occur. acs.org A more common strategy involves the formation of a quaternary azetidinium salt by treating the parent azetidine with an alkylating agent. This transformation dramatically increases the electrophilicity of the ring's carbon atoms, making them susceptible to attack by a wide range of nucleophiles. acs.orgacs.org The reaction generally follows an SN2 mechanism, leading to the stereoselective and regioselective formation of highly functionalized linear amines. acs.orgresearchgate.net

The regioselectivity of the nucleophilic attack is a critical aspect and is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.gov For N,N-dialkyl azetidinium ions that are unsubstituted at the C4 position, nucleophilic attack predominantly occurs at this less sterically hindered site. nih.gov Conversely, if a substituent, such as a methyl group, is present at the C4 position, the attack is highly regioselective for the C2 position. nih.gov Electronic effects also play a crucial role; unsaturated groups like aryl or acyl at the C2 position can stabilize the transition state, favoring the cleavage of the adjacent C-N bond. magtech.com.cn However, sterically demanding nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen, governed by steric hindrance. acs.orgmagtech.com.cn

A variety of nucleophiles have been successfully employed in these reactions, including nitrogen (azide, benzylamine), oxygen (acetate, alkoxides), and carbon (malonate, cyanide) nucleophiles, yielding stereodefined, functionalized acyclic products. nih.govacs.org

| Azetidinium Ion Type | Position of Nucleophilic Attack | Influencing Factors | Nucleophile Examples | Resulting Product |

| Unsubstituted at C4 | C4 | Steric hindrance | Azide, Benzylamine, Acetate (B1210297) | γ-substituted propylamine |

| Substituted at C4 | C2 | Steric hindrance, Substituent nature | Azide, Benzylamine, Acetate | γ-substituted propylamine |

| C2-unsaturated substituent | C2 | Electronic stabilization of transition state | Various nucleophiles | Functionalized linear amine |

Ring-Expansion Reactions to Higher Membered Heterocycles (e.g., Pyrrolidines, Azepanes)

The strain within the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems such as pyrrolidines (five-membered) and azepanes (seven-membered).

One prominent method involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain, followed by nucleophilic opening of the resulting bicyclic azetidinium intermediate. For instance, 2-(3-hydroxypropyl)azetidines can be activated (e.g., by conversion of the alcohol to a leaving group) to form a 1-azoniabicyclo[3.2.0]heptane intermediate. researchgate.net Subsequent treatment with nucleophiles like cyanide, azide, or acetate anions can lead to the opening of this bicyclic system, yielding a mixture of pyrrolidine (B122466) and azepane derivatives. researchgate.net The ratio of these products is dependent on the substitution pattern of the original azetidine and the nucleophile used. acs.orgresearchgate.net For example, substitution at the benzylic position of the side chain can favor the formation of azepanes. acs.org

Another significant pathway for ring expansion is the Stevens rearrangement, which involves the formation of an azetidinium ylide. acs.org N-Benzyl or N-benzhydryl azetidinium salts, when treated with a strong base like potassium tert-butoxide, can form an ylide that undergoes a acs.orgnih.gov-sigmatropic rearrangement. acs.org This process is highly regioselective and can expand the four-membered ring to a five-membered pyrrolidine ring, effectively transferring the benzyl (B1604629) or benzhydryl group from the nitrogen to an adjacent carbon. acs.orgchemrxiv.org While the regioselectivity is high, the diastereoselectivity can be low in some cases. acs.org

| Reaction Type | Starting Material | Intermediate | Product(s) | Key Features |

| Intramolecular Alkylation/Nucleophilic Opening | 2-(3-hydroxypropyl)azetidine | 1-Azoniabicyclo[3.2.0]heptane | Pyrrolidines and/or Azepanes | Product ratio depends on substituents and nucleophile. acs.orgresearchgate.net |

| Stevens Rearrangement | N-Benzyl or N-Benzhydryl azetidinium salt | Azetidinium ylide | 2-Phenyl or 2,2-Diaryl-pyrrolidines | Highly regioselective ring expansion. acs.org |

| Metallocarbene Reaction | Azetidinecarboxylate esters | Azetidinium ylide | Ring-expanded pyrrolidines | Involves a acs.orgnih.gov-shift of the ester-substituted carbon. rsc.org |

Functionalization at Peripheral Sites of the 1-(2-(Dimethylamino)ethyl)azetidin-3-ol Core

Beyond reactions that involve the azetidine ring itself, the peripheral functional groups of this compound—the dimethylaminoethyl side chain and the hydroxyl group—offer sites for further chemical modification.

The tertiary amine of the N,N-dimethylaminoethyl side chain is a nucleophilic and basic center. Its most characteristic reaction is quaternization, which involves alkylation with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. rsc.org This reaction is common for polymers containing N,N'-dimethylaminoethyl methacrylate (B99206) units and is expected to proceed readily on the side chain of the target molecule. nih.govchemrxiv.orgrsc.org The resulting quaternary ammonium group would significantly alter the molecule's polarity and could serve as a leaving group in subsequent reactions. The basicity of the tertiary amine also allows for the formation of acid-base salts.

The secondary hydroxyl group at the C3 position of the azetidine ring is a versatile functional handle that can undergo a range of standard alcohol transformations.

O-Alkylation/Etherification: The hydroxyl group can be deprotonated with a base, such as potassium tert-butoxide, to form an alkoxide. This alkoxide can then react with alkylating agents, like benzyl bromides, to form ethers. bham.ac.uk

Esterification: Standard esterification procedures can convert the hydroxyl group into an ester, modifying the compound's properties and providing a potential protecting group.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding a 1-(2-(dimethylamino)ethyl)azetidin-3-one. The synthesis of azetidin-3-ones is a known transformation and can be achieved through methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamides, indicating the stability of the azetidin-3-one (B1332698) scaffold. rsc.orgnih.gov

Stereochemical Control in Azetidine Transformations

Controlling stereochemistry is paramount when synthesizing and modifying complex molecules, and reactions involving azetidines are no exception. The stereochemical outcome of azetidine transformations is often influenced by the existing stereocenters on the ring and the mechanism of the reaction.

In the synthesis of substituted azetidines, diastereoselectivity can be achieved through various methods. For example, the reduction of C3-functionalized azetidin-2-ones (β-lactams) using reagents like sodium borohydride (B1222165) can lead to the diastereoselective formation of trans-azetidines. rsc.org Enantioselective synthesis often relies on the use of chiral auxiliaries, such as tert-butanesulfinamide, which can direct the stereochemical outcome of cyclization reactions to form chiral C2-substituted azetidines. acs.org Catalytic asymmetric methods are also emerging; for instance, copper-catalyzed enantioselective hydrogenation of chiral 2-azetines can produce tetrasubstituted azetidines as a single stereoisomer. nih.gov

During ring-opening reactions, the stereochemistry of the starting material can be transferred to the product. Enantiopure azetidinium salts, for example, can be opened in a stereoselective manner. researchgate.net The stereochemical course of the nucleophilic attack can be influenced by the chiral auxiliary on the nucleophile, leading to stereocontrolled products. acs.org Similarly, ring-expansion reactions of chiral 2-(hydroxyalkyl)azetidines can proceed with high diastereoselectivity to yield chiral pyrrolidines. nih.gov The cis-conformation of certain 1,2,4-trisubstituted amino azetidines has been shown to be effective in creating chiral ligands for asymmetric catalysis, such as in the enantioselective Henry reaction. bham.ac.uk

Reactions of Azetidinium Ylides

Azetidinium ylides are reactive zwitterionic intermediates formed by the deprotonation of an α-carbon of a substituent on the azetidinium nitrogen. These ylides are key intermediates in several important transformations, particularly rearrangement and cycloaddition-type reactions. researchgate.net

The most common reaction of azetidinium ylides is the Stevens rearrangement , a acs.orgnih.gov-sigmatropic rearrangement where a substituent migrates from the nitrogen atom to the adjacent ylidic carbon. numberanalytics.comwikipedia.org This reaction serves as a powerful method for ring expansion, converting azetidinium salts into substituted pyrrolidines. acs.orgchemrxiv.org The reaction is initiated by a strong base and is known to proceed with retention of configuration of the migrating group, suggesting a mechanism involving a caged radical pair or ion pair. wikipedia.org

A competing pathway is the acs.orgresearchgate.net-sigmatropic rearrangement , which can occur when the ylide has an allylic or benzylic group. rsc.org While less common for simple azetidinium ylides compared to the Stevens rearrangement, it is a well-known process for ammonium ylides in general. acs.org

Beyond rearrangements, the strain in azetidinium ylides enhances the leaving group ability of the nitrogen atom. This feature allows them to act as effective reagents in reactions where the azetidine moiety is ultimately expelled. For example, azetidinium ylides can react with carbonyl compounds in an epoxidation reaction. rsc.orgrsc.org They can also participate in cyclopropanation reactions with Michael acceptors, a transformation not typically efficient with standard ammonium ylides. researchgate.net The inherent strain of the azetidine ring facilitates the final ring-closing/ring-opening step, driving the reaction forward. rsc.orgresearchgate.net

Role of the Azetidine Scaffold and 1 2 Dimethylamino Ethyl Azetidin 3 Ol in Chemical Biology Research in Vitro Focus

Azetidines as Bioisosteric Replacements for Common Saturated Heterocycles (e.g., Piperazines, Pyrrolidines) in Drug Discovery

In drug discovery, the strategic replacement of one chemical group with another that retains similar biological activity is known as bioisosterism. The azetidine (B1206935) scaffold is increasingly utilized as a bioisosteric replacement for more common saturated heterocycles like piperazines and pyrrolidines. chemrxiv.org This substitution can lead to significant improvements in a molecule's physicochemical properties, which are critical for its development as a drug candidate.

The compact and rigid nature of the azetidine ring distinguishes it from the more flexible five- and six-membered rings of pyrrolidine (B122466) and piperazine, respectively. researchgate.netenamine.net This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. enamine.net Furthermore, replacing larger rings with an azetidine moiety can lead to a lower molecular weight and reduced lipophilicity, which may improve properties such as solubility and metabolic stability. chemrxiv.orgnih.gov For instance, azetidine derivatives have been explored as conformationally constrained analogues of GABA, where the azetidine ring replaces a more flexible backbone. nih.govebi.ac.uk Similarly, azetidines have been successfully used as mimetics of piperazine and homopiperazine in the design of biologically active compounds. nih.govacs.org

Scaffold Diversity and Library Generation for High-Throughput Screening in Chemical Biology

The azetidine core is a versatile starting point for generating large and diverse collections of molecules for high-throughput screening (HTS). nih.gov The ability to functionalize the azetidine ring at multiple positions allows for the creation of fused, bridged, and spirocyclic ring systems, significantly expanding the accessible chemical space. nih.govnih.govresearchgate.net

Researchers have developed synthetic strategies to produce densely functionalized azetidine systems that serve as building blocks for compound libraries. nih.govresearchgate.net These libraries can be designed with specific properties in mind, such as those required for targeting the central nervous system (CNS), which demands a narrow window of physicochemical parameters for crossing the blood-brain barrier. nih.gov By synthesizing a diverse collection of azetidine-based scaffolds, scientists can generate lead-like molecules "pre-optimized" for specific biological applications. nih.govnih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines highlights the utility of this scaffold in generating large numbers of diverse compounds for screening purposes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives (in vitro)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For azetidine derivatives, in vitro SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. nih.govebi.ac.uk

The type and position of substituents on the azetidine ring profoundly influence how a molecule interacts with its target protein. nih.govijsr.net In vitro assays are essential for systematically evaluating these effects.

For example, a study on azetidine derivatives as GABA uptake inhibitors evaluated substitutions at both the 2- and 3-positions of the ring. nih.govebi.ac.uk Derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety attached to the nitrogen atom showed the highest potency for the GAT-1 transporter. nih.gov In contrast, for the GAT-3 transporter, an N-substituted azetidine-3-carboxylic acid analog was the most potent inhibitor. nih.gov

In the development of STAT3 inhibitors, researchers found that progressing from a proline linker to an (R)-azetidine-2-carboxamide scaffold yielded compounds with sub-micromolar potencies. nih.gov Further modifications to the substituents, such as creating benzamides and benzo-fused N-heterocycles, maintained this high potency while improving physicochemical properties like cell permeability. nih.gov These examples underscore the critical role of systematic substitution to optimize target engagement and drug-like properties.

| Target | Azetidine Scaffold | Key Substituents | Observed In Vitro Activity | Reference |

|---|---|---|---|---|

| GAT-1 (GABA Transporter) | Azetidin-2-ylacetic acid | N-linked 4,4-bis(3-methyl-2-thienyl)butenyl moiety | IC50 = 2.01 µM | nih.gov |

| GAT-3 (GABA Transporter) | Azetidine-3-carboxylic acid | N-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | IC50 = 15.3 µM | nih.gov |

| STAT3 (Transcription Factor) | (R)-Azetidine-2-carboxamide | Benzohydroxamic acid moiety | EMSA IC50 = 0.34 µM | nih.gov |

| FFA2 (Receptor) | (R)-2-Methyl-azetidine-2-carboxylic acid | N-linked Benzo[b]thiophene-3-carbonyl | Nanomolar potency | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition by biological targets. The rigid azetidine scaffold allows for the creation of well-defined stereoisomers, and in vitro studies often reveal that one stereoisomer is significantly more active than others. researchgate.net

For example, in the development of antagonists for the free fatty acid receptor 2 (FFA2), the (R)-stereoisomer of the 2-methyl-azetidine lead compound was identified as the more potent enantiomer. nih.gov This stereoselectivity highlights the importance of precise spatial orientation for optimal receptor binding. Similarly, the incorporation of L-azetidine-2-carboxylic acid in place of proline into peptides can alter the resulting structure and function, demonstrating that the stereochemistry of the azetidine ring has a profound impact on biological interactions. acs.org The use of stereoisomeric sets of azetidine-based chemical probes has also revealed that different stereoisomers can bind to distinct sets of proteins, emphasizing the role of stereochemistry in target selectivity. chemrxiv.org

Azetidine-Containing Chemical Probes for Activity-Based Protein Profiling (in vitro)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that uses chemical probes to assess the functional state of enzymes within complex biological samples. nih.govwikipedia.org These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and identification. nih.govnih.gov

The azetidine scaffold is a valuable component in the design of ABPs. Its rigid structure can be used as a linker to orient the reactive group and a reporter tag (or a handle for subsequent "click" chemistry) in a defined geometry. chemrxiv.org This can enhance the probe's selectivity and reactivity towards its intended target.

Recent work has demonstrated the use of libraries of stereochemically pure azetidines to generate cysteine-reactive probes. chemrxiv.org In vitro chemical proteomic profiling with these stereoisomeric probes showed that they ligate distinct sets of proteins, illustrating how the azetidine core can be used to create probes that explore protein function with high stereochemical precision. chemrxiv.org The use of a mini-tag, such as an azide, on an azetidine-containing probe allows for a two-step labeling procedure using bioorthogonal click chemistry, which is a common strategy in ABPP. mdpi.com

Elucidation of Molecular Mechanisms of Biological Interaction (in vitro Enzyme Inhibition, Receptor Binding)

Azetidine derivatives are widely used in vitro to investigate the molecular mechanisms of biological processes, primarily through enzyme inhibition and receptor binding assays. medwinpublishers.comrsc.org These studies are crucial for validating new drug targets and understanding how small molecules modulate their function.

Enzyme Inhibition: Azetidine-containing compounds have been developed as inhibitors for a wide range of enzymes. In vitro kinetic studies are used to determine their potency (often expressed as an IC50 or Ki value) and mechanism of inhibition.

GABA Uptake Inhibitors: Azetidine derivatives have been synthesized and evaluated as inhibitors of GABA transporters GAT-1 and GAT-3, demonstrating IC50 values in the micromolar range. nih.gov

STAT3 Inhibitors: Azetidine-2-carboxamide analogues were found to inhibit the DNA-binding activity of the STAT3 transcription factor with sub-micromolar IC50 values in an electrophoretic mobility shift assay (EMSA). nih.gov Isothermal titration calorimetry (ITC) confirmed direct, high-affinity binding to the STAT3 protein. nih.gov

MerTK Inhibitors: A series of azetidine-benzoxazole compounds were discovered as potent inhibitors of the c-Mer tyrosine kinase (MerTK), a target in cancer therapy. nih.gov

| Enzyme/Protein Target | Azetidine Compound Class | In Vitro Assay | Potency | Reference |

|---|---|---|---|---|

| GAT-1 | Azetidin-2-ylacetic acid derivatives | GABA uptake inhibition | IC50 = 2.01 µM | nih.gov |

| STAT3 | Azetidine-2-carboxamide derivatives | EMSA (DNA binding) | IC50 = 0.34 µM | nih.gov |

| STAT3 | Azetidine-2-carboxamide derivative (7g) | Isothermal Titration Calorimetry (ITC) | KD = 880 nM | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Azetidine–piperazine diamides | Enzyme inhibition | Potent reversible inhibitors | rsc.org |

Receptor Binding: The interaction of azetidine-containing ligands with G-protein coupled receptors (GPCRs) and other receptors is typically characterized using in vitro radioligand binding assays or functional assays that measure downstream signaling.

FFA2 Antagonists: A class of azetidine derivatives was developed as potent antagonists of the free fatty acid receptor 2 (FFA2). nih.govresearchgate.net Multiparametric optimization led to compounds with nanomolar potency that could effectively inhibit acetate-induced neutrophil migration in vitro. nih.gov

These in vitro studies are indispensable for confirming target engagement and understanding the molecular basis of a compound's biological activity before it can be considered for further development.

Advanced Analytical Methods for Azetidine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For azetidine (B1206935) research, various chromatographic techniques are indispensable for isolating the target compound, assessing its purity, and quantifying its presence.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of chemical compounds. nih.gov It is frequently used to monitor the progress of chemical reactions, identify compounds by comparison with standards, and determine the purity of a sample. nih.gov In the context of synthesizing 1-(2-(Dimethylamino)ethyl)azetidin-3-ol, TLC allows chemists to quickly ascertain the consumption of starting materials and the formation of the product.

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. researchgate.net The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For a polar compound like this compound, a polar stationary phase (silica gel) is used with a relatively polar mobile phase to achieve appropriate migration. Visualization can be achieved using UV light if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or iodine vapor, which react with organic compounds. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

Table 1: Illustrative TLC Systems for Analysis of this compound

| Mobile Phase Composition (v/v/v) | Stationary Phase | Visualization Method | Expected Rf Value |

| Dichloromethane/Methanol/Ammonium (B1175870) Hydroxide (90:9:1) | Silica Gel 60 F254 | Potassium Permanganate Stain | ~ 0.35 |

| Ethyl Acetate (B1210297)/Methanol/Triethylamine (80:15:5) | Silica Gel 60 F254 | Iodine Vapor | ~ 0.40 |

| Chloroform/Methanol (9:1) | Silica Gel 60 F254 | UV Light (if derivatized) | ~ 0.30 |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It operates on the same principles as TLC but utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, providing much higher resolution and efficiency.

For a polar, basic compound such as this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). To ensure good peak shape for the basic amine, a buffer or an ion-pairing agent is often added to the mobile phase. Detection is typically performed using a UV detector, although other detectors like evaporative light scattering (ELSD) or charged aerosol (CAD) can be used for compounds lacking a strong chromophore.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 4.5 minutes |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed compared to traditional HPLC. researchgate.net The higher sensitivity of UPLC is also a key advantage, allowing for the analysis of smaller sample quantities. tandfonline.com

The application of UPLC can drastically reduce analysis time from minutes to seconds, while improving peak resolution. For azetidine compounds, this means faster purity checks and more efficient method development. A study on azetidine-2-carboxylic acid demonstrated that a UPLC method could achieve over five times higher sensitivity than a corresponding HPLC method. tandfonline.com This enhanced performance makes UPLC a preferred method for high-throughput analysis in modern research.

Table 3: Performance Comparison: HPLC vs. UPLC for Azetidine Analysis

| Parameter | HPLC | UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Typical Column Length | 100 - 250 mm | 50 - 100 mm |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| Solvent Consumption | High | Low |

| Sensitivity | Good | Excellent |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the powerful detection and identification capabilities of mass spectrometry. ekb.eg Following separation by HPLC or UPLC, the analyte is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

This technique is exceptionally valuable as it provides not only retention time data but also molecular weight information, which is a critical piece of data for structural confirmation. For this compound (Molecular Formula: C7H16N2O, Molecular Weight: 144.21 g/mol ), LC-MS would be expected to show a prominent ion at m/z 145.22 [M+H]+ in the positive ion mode, confirming the mass of the protonated molecule. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information that aids in the unequivocal identification of the compound. nih.gov

Table 4: Expected LC-MS Data for this compound

| Parameter | Expected Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]+ | m/z 145.22 |

| Major Fragment Ion 1 | m/z 100.11 (Loss of C2H7N) |

| Major Fragment Ion 2 | m/z 71.09 (Azetidine ring fragment) |

| Major Fragment Ion 3 | m/z 58.07 (Dimethylaminoethyl fragment) |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation and retention of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems. sigmaaldrich.com The HILIC stationary phase is polar (e.g., bare silica, amide, or zwitterionic phases), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. thermofisher.com Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com

Azetidines, including this compound, are polar molecules for which HILIC is an ideal analytical technique. Research has demonstrated the successful development of a UPLC method using a HILIC column for the quantification of a related compound, azetidine-2-carboxylic acid. tandfonline.com This method provided excellent linearity, precision, and accuracy, highlighting the suitability of HILIC for the quantitative analysis of this class of compounds. tandfonline.com The high concentration of acetonitrile in the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry. sigmaaldrich.com

Table 5: UPLC-HILIC Method for Azetidine-2-Carboxylic Acid Quantification tandfonline.com

| Parameter | Condition |

| Column | CORTECS HILIC Silica |

| Mobile Phase | Acetonitrile and 0.1% aqueous acetic acid (isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Limit of Detection (LOD) | 0.13 µg/mL |

| Limit of Quantification (LOQ) | 0.39 µg/mL |

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The results are used to determine the empirical formula of a compound and to confirm its elemental composition and purity. For a newly synthesized batch of this compound, elemental analysis provides critical validation of its composition.

The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, N2) are separated and quantified by a detector. The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the identity and purity of the compound.

Table 6: Elemental Composition of this compound (C7H16N2O)

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Mass Percent (Theoretical) |

| Carbon | C | 12.011 | 7 | 84.077 | 58.30% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 11.19% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.43% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.09% |

| Total | 144.218 | 100.00% |

Future Perspectives and Emerging Directions in Azetidine Chemistry

Development of Novel and Efficient Synthetic Routes to Stereodefined Azetidine (B1206935) Derivatives

The synthesis of azetidines presents a formidable challenge due to the significant ring strain of approximately 25.4 kcal/mol. rsc.orgmedwinpublishers.com This strain, while rendering the ring susceptible to various transformations, also complicates its construction. nih.gov Consequently, a major thrust in contemporary azetidine chemistry is the development of innovative and efficient synthetic routes, particularly those that allow for precise control over stereochemistry. researchgate.net

Recent years have witnessed a surge in novel strategies for azetidine synthesis, moving beyond classical intramolecular cyclization and [2+2] cycloaddition reactions. medwinpublishers.comub.bw Key emerging areas include:

Visible Light-Enabled Aza Paternò-Büchi Reactions: This approach offers a mild and direct pathway to functionalized azetidines from imine and alkene precursors. nih.govresearchgate.net The use of visible light photocatalysis allows for the selective activation of substrates, overcoming some of the limitations of traditional photochemical methods. nih.gov

Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This powerful method enables the formation of the azetidine ring through the activation of typically inert C-H bonds, offering a high degree of functional group tolerance. rsc.org

Strain-Release Homologation of Azabicyclo[1.1.0]butanes: This strategy leverages the high ring strain of azabicyclo[1.1.0]butanes to drive the synthesis of densely functionalized azetidines that are otherwise difficult to access. rsc.org

Biocatalytic Ring Expansion of Aziridines: Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a rsc.orgmagtech.com.cn-Stevens rearrangement. nih.gov This biocatalytic approach offers exceptional stereocontrol. nih.gov

Organocatalysis and Metal-Catalyzed Reactions: Various metal-catalyzed (e.g., copper, tantalum) and organocatalytic methods are continuously being developed to access functionalized azetidines. rsc.orgorganic-chemistry.org This includes multicomponent reactions that allow for the rapid construction of complex azetidine derivatives. organic-chemistry.org

These advanced synthetic methods are crucial for generating libraries of stereodefined azetidine derivatives, which are essential for probing biological systems and developing new therapeutic agents. acs.org

| Synthetic Strategy | Description | Key Advantages | References |

| Visible Light-Enabled Aza Paternò-Büchi Reaction | [2+2] cycloaddition between imines and alkenes mediated by a photocatalyst. | Mild reaction conditions, high functional group tolerance. | nih.govresearchgate.net |

| Pd-Catalyzed C(sp³)–H Amination | Intramolecular cyclization via activation of a C-H bond. | Access to functionalized azetidines from readily available starting materials. | rsc.org |

| Strain-Release Homologation | Ring expansion of highly strained azabicyclo[1.1.0]butanes. | Synthesis of densely functionalized and structurally unique azetidines. | rsc.org |

| Biocatalytic Ring Expansion | Enzyme-catalyzed one-carbon ring expansion of aziridines. | High enantioselectivity. | nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Azetidine Design

The confluence of computational chemistry and experimental synthesis is set to revolutionize the design of azetidine-containing molecules with tailored properties. In silico methods are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding the synthesis of novel compounds. nih.govresearchgate.net

Computational approaches, such as molecular docking and molecular dynamics simulations, are being employed to design azetidine derivatives with specific biological targets in mind. researchgate.netnih.govpeerscientist.com For instance, in silico studies have been used to design and evaluate 2-azetidinone derivatives as potential anticancer agents by predicting their binding affinity to target proteins like EGFR tyrosine kinase. researchgate.netresearchgate.net These computational predictions can then be validated through experimental synthesis and biological evaluation, creating a powerful design-synthesize-test cycle. peerscientist.com

Furthermore, computational tools are valuable for understanding the physicochemical and pharmacokinetic (ADME) properties of azetidine-based scaffolds. nih.gov This allows for the "pre-optimization" of compound libraries for specific applications, such as developing drugs for the central nervous system (CNS), where properties like blood-brain barrier permeability are critical. nih.govnih.gov

The synergy between computational and experimental approaches facilitates a more rational and efficient exploration of the vast chemical space of azetidine derivatives, accelerating the discovery of new molecules with desired functions. nih.gov

| Methodology | Application in Azetidine Chemistry | Outcome | References |

| Molecular Docking | Predicting the binding mode and affinity of azetidine derivatives to biological targets. | Rational design of enzyme inhibitors and other bioactive molecules. | researchgate.netnih.govresearchgate.net |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of azetidine-ligand complexes. | Understanding the stability and conformational changes upon binding. | researchgate.net |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Prioritization of synthetic targets with favorable drug-like properties. | nih.govresearchgate.netresearchgate.net |

| Quantum Chemical Calculations | Investigating reaction mechanisms and electronic properties. | Guiding the development of new synthetic methods and understanding reactivity. | rsc.org |

Expansion of Azetidine Scaffold Applications in Chemical Biology Research

The unique conformational constraints and chemical stability of the azetidine ring make it an attractive scaffold for applications in chemical biology. rsc.orgenamine.net Azetidines are being increasingly incorporated into molecules designed to probe and manipulate biological systems.

One promising area is the use of azetidines in the development of fluorescent probes. nih.gov By incorporating an azetidine ring into a purine (B94841) analog, researchers have been able to create fluorescent molecules whose quantum yield is sensitive to the local microenvironment. nih.gov These probes could be valuable for studying the role of modified nucleosides in RNA. nih.gov The incorporation of azetidine-containing heterospirocycles has also been shown to enhance the performance of a variety of fluorophores by increasing water solubility while maintaining cell permeability. researchgate.net

Azetidine-based amino acids are also being explored as tools in peptidomimetics. ub.bwnih.gov The rigid four-membered ring can induce specific secondary structures, such as γ-turns, in peptide chains. acs.orgnih.gov This allows for the design of peptides with enhanced stability and defined conformations, which can be used to study protein-protein interactions or as therapeutic agents. acs.orgresearchgate.net

Furthermore, the principles of bioorthogonal chemistry are being applied to azetidine-containing molecules. nih.govkinxcdn.com Bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes, can be used to label and track azetidine-modified biomolecules. nih.govwikipedia.org While not as commonly used as azides or alkynes, the strained nature of the azetidine ring could potentially be exploited in novel bioorthogonal ligation strategies. nih.gov

| Application Area | Role of the Azetidine Scaffold | Potential Impact | References |

| Fluorescent Probes | Modifies the photophysical properties of fluorophores; enhances solubility and permeability. | Development of sensitive probes for imaging and sensing in biological systems. | nih.govresearchgate.net |

| Peptidomimetics | Induces specific turns and conformations in peptide backbones. | Creation of conformationally constrained peptides with improved biological activity and stability. | acs.orgnih.govresearchgate.net |

| Bioorthogonal Chemistry | Potential as a reactive handle for selective chemical ligation in living systems. | Enabling the specific labeling and tracking of biomolecules in vivo. | nih.govnih.gov |

| Drug Discovery | Serves as a rigid scaffold to orient functional groups for optimal target binding. | Discovery of novel therapeutic agents with improved potency and pharmacokinetic properties. | rsc.orgmedwinpublishers.comnih.gov |

Exploration of New Reactivity Modes and Transformations for Azetidine Ring Systems

The reactivity of azetidines is largely governed by their ring strain, which facilitates a variety of chemical transformations that are not readily observed in larger, less strained heterocycles. rsc.orgresearchwithrutgers.com A key area of future research will be the continued exploration of novel reactivity modes and the development of new synthetic applications based on the unique properties of the azetidine ring.

Ring-opening reactions are a cornerstone of azetidine chemistry, providing access to a diverse array of acyclic amine derivatives. nih.govmagtech.com.cnresearchgate.net These reactions can be triggered by nucleophiles, often under Lewis acid catalysis, and the regioselectivity is influenced by the substituents on the azetidine ring. magtech.com.cn Future work will likely focus on developing catalytic, enantioselective ring-opening reactions to produce chiral building blocks. acs.org A "build and release" strategy, combining photochemical ring closure to form azetidinols followed by a strain-releasing ring-opening, is an emerging approach for synthesizing complex, highly functionalized molecules. beilstein-journals.org

Ring expansion reactions represent another powerful transformation of the azetidine ring, allowing for the synthesis of larger nitrogen-containing heterocycles such as pyrrolidines and piperidines. ub.bwrsc.org These reactions often proceed through the formation of an ammonium (B1175870) ylide followed by a rearrangement. nih.gov The development of new catalytic systems to control the course of these rearrangements will be a significant area of investigation.

Beyond ring-opening and expansion, the functionalization of the azetidine ring itself is an active area of research. This includes C-H functionalization to introduce new substituents without pre-activation, as well as modifications at the nitrogen atom. rsc.orgresearchgate.net The development of late-stage functionalization techniques is particularly valuable for the rapid diversification of complex azetidine-containing molecules. researchgate.net

| Reaction Type | Description | Synthetic Utility | References |

| Nucleophilic Ring-Opening | Cleavage of a C-N bond by a nucleophile, often acid-catalyzed. | Synthesis of functionalized acyclic amines. | nih.govmagtech.com.cnresearchgate.net |

| Ring Expansion | Conversion of the four-membered ring to a larger heterocycle (e.g., pyrrolidine). | Access to diverse heterocyclic scaffolds. | ub.bwnih.govrsc.org |

| Photochemical Ring-Opening | Light-induced cleavage of the azetidine ring, often following photochemical synthesis. | "Build and release" strategy for complex molecule synthesis. | beilstein-journals.org |

| Late-Stage Functionalization | Modification of the azetidine scaffold after its initial construction. | Rapid generation of molecular diversity for structure-activity relationship studies. | researchgate.netresearchgate.net |

Q & A

Q. What are the key considerations for synthesizing 1-(2-(dimethylamino)ethyl)azetidin-3-ol with high purity?

Methodological Answer: Synthesis involves multi-step protocols, including nucleophilic substitution and azetidine ring formation. Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane for intermediate steps), and pH control during purification. Column chromatography with silica gel (60–120 mesh) and elution gradients (e.g., 5–10% methanol in chloroform) are recommended for isolating the final compound. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : -NMR (DMSO-d6) to confirm azetidine ring protons (δ 3.2–3.6 ppm) and dimethylamino group (δ 2.2–2.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 173.15 [M+H]).

- IR Spectroscopy : Detect hydroxyl (3300–3500 cm) and tertiary amine (1150–1250 cm) stretches. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What in vitro assays are suitable for preliminary pharmacological activity screening?

Methodological Answer: Prioritize receptor-binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors) due to the compound’s tertiary amine and hydroxyl motifs. Use cell lines like HEK-293 transfected with target receptors. Dose-response curves (1 nM–100 µM) and competitive binding models (e.g., Cheng-Prusoff equation) quantify IC values. Include positive controls (e.g., propranolol for β-adrenergic studies) to validate experimental conditions .

Advanced Research Questions

Q. How can factorial design optimize synthetic yield and minimize byproducts?

Methodological Answer: Apply a 2 factorial design to evaluate factors:

- Variables : Temperature, solvent ratio, catalyst concentration.

- Responses : Yield (%), impurity levels (HPLC area %). Use ANOVA to identify significant interactions. For example, a central composite design (CCD) revealed that increasing catalyst (e.g., Pd/C) from 0.5% to 1.5% reduces reaction time by 30% without compromising yield .

Q. How should researchers resolve contradictions in pharmacokinetic data across studies?

Methodological Answer: Discrepancies in bioavailability or half-life may arise from assay sensitivity or model organisms. Replicate experiments using standardized protocols (e.g., fixed dosing intervals in Sprague-Dawley rats). Employ LC-MS/MS for plasma quantification (LLOQ: 0.1 ng/mL). Cross-reference with in silico ADMET predictors (e.g., SwissADME) to identify outliers due to metabolic enzyme variability .

Q. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of GPCRs (e.g., PDB: 6OSI). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G* basis set). Validate docking poses with molecular dynamics (GROMACS, 100 ns simulations) to assess binding stability. Compare results with mutagenesis data to confirm critical residues (e.g., Asp113 in β-adrenergic receptors) .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Methodological Answer: Synthesize analogs with modifications to the azetidine ring (e.g., 3-methyl substitution) or dimethylamino chain (e.g., elongation to ethylpiperidine). Test analogs in parallel via high-throughput screening (HTS) against target panels. Use Free-Wilson analysis or 3D-QSAR (CoMFA) to quantify contributions of substituents to activity. For example, replacing the hydroxyl group with methoxy reduces solubility but enhances blood-brain barrier permeability .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer: Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH (37°C, 24h).

- Oxidative stress : Expose to 3% HO. Analyze degradation products via UPLC-QTOF and propose pathways (e.g., azetidine ring opening under acidic conditions). Stability in plasma is assessed by incubating with human serum albumin (4 mg/mL) and monitoring decomposition kinetics .

Q. What kinetic models elucidate reaction mechanisms during synthesis?

Methodological Answer: Employ pseudo-first-order kinetics to study azetidine ring closure. Vary nucleophile concentration (e.g., NaN) while maintaining excess electrophile. Use Eyring plots to determine activation parameters (ΔH, ΔS). Isotope labeling (e.g., N) and DFT calculations identify rate-limiting steps (e.g., transition state stabilization via hydrogen bonding) .

Q. How can toxicological profiles be evaluated preclinically?

Methodological Answer: Use in vitro hepatotoxicity assays (e.g., HepG2 cell viability, IC > 50 µM acceptable). For in vivo studies, administer escalating doses (10–200 mg/kg) to C57BL/6 mice over 28 days. Monitor serum biomarkers (ALT, AST) and histopathology (liver/kidney sections). Compare with positive controls (e.g., acetaminophen for hepatotoxicity). Apply benchmark dose (BMD) modeling to establish NOAEL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.